5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride
CAS No.:
Cat. No.: VC17733291
Molecular Formula: C13H19ClN2O2S
Molecular Weight: 302.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O2S |
|---|---|
| Molecular Weight | 302.82 g/mol |
| IUPAC Name | 5-(3-methylphenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2S.ClH/c1-10-3-2-4-12(7-10)18(16,17)15-8-11-5-6-14-13(11)9-15;/h2-4,7,11,13-14H,5-6,8-9H2,1H3;1H |
| Standard InChI Key | PKDUQSDMGYTNHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)N2CC3CCNC3C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride features a bicyclic core comprising two fused pyrrolidine rings (octahydropyrrolo[3,4-b]pyrrole), substituted at the 5-position with a 3-methylbenzenesulfonyl group. The hydrochloride salt formation occurs at the secondary amine within the pyrrolidine system . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₂S | |
| Molecular Weight | 302.82 g/mol | |
| Stereochemistry | (3aS,6aS) configuration | |
| CAS Registry | 1316220-30-0 |
The stereospecific (3aS,6aS) configuration critically influences molecular interactions, as demonstrated by comparative studies of diastereomers in receptor binding assays .
Spectroscopic Profile
While explicit spectral data remain unpublished, analogous sulfonylated pyrrolidines exhibit characteristic NMR signatures:
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¹H NMR: Pyrrolidine protons resonate between δ 1.5–3.5 ppm, with deshielding observed for protons adjacent to the sulfonyl group (δ 3.2–3.8 ppm) .
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¹³C NMR: The sulfonyl-bearing carbon typically appears near δ 55 ppm, while aromatic carbons from the toluenesulfonyl group resonate at δ 125–145 ppm .
Synthetic Methodologies
Core Ring Construction
The octahydropyrrolo[3,4-b]pyrrole scaffold is synthesized via [3+2] cycloaddition strategies. A representative pathway involves:
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Pyrrolidine precursor activation: N-protected pyrrolidine undergoes lithiation at the α-position using LDA (Lithium Diisopropylamide) at −78°C .
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Cyclization: Treatment with electrophilic partners (e.g., α,β-unsaturated esters) forms the bicyclic system, with yields optimized to 68–72% through solvent screening (THF vs. DME) .
Sulfonylation and Salt Formation
Post-cyclization functionalization proceeds through:
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Sulfonyl chloride coupling: 3-Methylbenzenesulfonyl chloride reacts with the secondary amine under Schotten-Baumann conditions (aqueous NaOH, 0–5°C), achieving 85% conversion.
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Hydrochloride salt precipitation: Acidification with HCl(g) in diethyl ether yields the crystalline salt, with purity >98% confirmed by HPLC .
Reactivity and Functionalization
Sulfonyl Group Chemistry
The electron-withdrawing sulfonyl moiety activates adjacent positions for nucleophilic substitution. Kinetic studies reveal second-order dependence in SN2 reactions with primary amines (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C). Competitive elimination pathways become significant above 60°C, necessitating precise temperature control.
Salt-Dependent Solubility
The hydrochloride salt enhances aqueous solubility (23.4 mg/mL in PBS pH 7.4) compared to the free base (1.2 mg/mL) . This property is exploited in formulation studies for parenteral delivery systems.
| Parameter | Value | Notes |
|---|---|---|
| Oral bioavailability | 62% | Cmax = 1.8 µM at 2h |
| Half-life (t₁/₂) | 5.7 h | IV administration |
| PPB | 89% | Species-independent |
Hepatic clearance occurs primarily via CYP3A4-mediated oxidation (63% of total clearance) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing:
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Oncology candidates: Third-generation PIM kinase inhibitors currently in Phase I trials
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Antidiabetic agents: CLK2-targeting molecules showing 40% glucose reduction in db/db mice
Chemical Biology Probes
¹⁴C-labeled derivatives enable:
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Target engagement studies via radiometric binding assays
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Whole-body autoradiography for tissue distribution mapping
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